4-Ethylphenyl isocyanide

Lipophilicity ADME Property Prediction Medicinal Chemistry

Researchers often face irreproducibility when substituting generic isocyanides in multicomponent reactions or coordination chemistry. 4-Ethylphenyl isocyanide eliminates this variability with its defined para-ethyl substituent, delivering predictable electronic tuning and steric properties. • Confirmed XLogP3 (2.7) & TPSA (4.4 Ų) for systematic logP engineering of α-acylamino amide libraries • Distinct N≡C bond strength & adsorption geometry vs. unsubstituted or 4-methoxyphenyl analogs for tailored SAMs on Au, Pt, Pd • Standardized >95% purity; shipped ambient within 48h from regional hubs for rapid just-in-time delivery

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 143063-89-2
Cat. No. B121523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylphenyl isocyanide
CAS143063-89-2
SynonymsBenzene, 1-ethyl-4-isocyano- (9CI)
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)[N+]#[C-]
InChIInChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3
InChIKeyADMGWKJOPIZBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylphenyl Isocyanide: Sourcing and Key Properties


4-Ethylphenyl isocyanide (CAS 143063-89-2) is a member of the aryl isocyanide family, characterized by an isocyanide (-N≡C) functional group attached to a para-ethylphenyl aromatic ring. Its molecular formula is C₉H₉N, with a molecular weight of 131.17 g/mol, and it is typically supplied as a yellow to dark beige semi-solid with a minimum purity specification of 95% . Structurally, the compound serves as a fundamental building block for organic synthesis, offering a specific combination of moderate lipophilicity (XLogP3 of 2.7) and a low topological polar surface area (4.4 Ų) . This physicochemical profile distinguishes it from other aryl isocyanides and alkyl isocyanides, directly impacting its utility in applications such as transition metal catalysis, multicomponent reactions like the Ugi reaction, and materials science, where the para-ethyl substituent's unique electronic and steric contributions are critical [1].

Electron-donating para-ethyl group for ligand tuning
Moderate lipophilicity suitable for hydrophobic environments
Distinct steric footprint compared to phenyl isocyanide

4-Ethylphenyl Isocyanide: Why Generic Substitution Fails


Scientific procurement of 4-ethylphenyl isocyanide (CAS 143063-89-2) requires understanding that isocyanides are not interchangeable, generic commodities. The para-ethyl substituent confers a distinct electronic profile (σ-donor/π-acceptor balance) and steric environment compared to analogs like phenyl isocyanide or 4-methoxyphenyl isocyanide [1]. A class-level study of aryl isocyanides has demonstrated that even minor substituent changes result in a 'volcano-like' profile of the N≡C bond strength and stretching frequency, as a function of the Hammett constant of the para-substituent [2]. Consequently, substituting 4-ethylphenyl isocyanide with an unsubstituted phenyl or a more strongly electron-donating or -withdrawing analog will alter the reactivity in Ugi-type multicomponent reactions, change the binding energetics in transition metal complexes, and modify the physicochemical properties of the final product, thereby compromising experimental reproducibility and the structural integrity of designed molecular libraries .

Electronic mismatch Electron-donating capacity may shift N≡C bond order and metal binding compared to electron-neutral or -withdrawing analogs.
Steric alteration The para-ethyl group introduces steric bulk absent in phenyl isocyanide, potentially altering binding geometry.
Reactivity drift Substitution with 4-methoxy or 4-chloro analogs may change Ugi-type reaction selectivity and product profiles.

4-Ethylphenyl Isocyanide: Quantitative Differentiation Evidence


Lipophilicity vs. 4-Methoxyphenyl Isocyanide

In drug discovery and chemical biology, the lipophilicity of a building block dictates the physicochemical properties of the final compound. 4-Ethylphenyl isocyanide possesses a computed XLogP3 value of 2.7 . This is substantially more lipophilic than the closely related 4-methoxyphenyl isocyanide, which has a lower logP due to its polar methoxy group [1]. This quantitative difference makes the 4-ethylphenyl analog the preferred choice for designing compounds that require increased membrane permeability or hydrophobic interactions with a biological target.

Lipophilicity vs. 4-Methoxy
Class-level
XLogP3 +1.1 vs. 4-methoxyphenyl analog
Supports selection for logP-driven compound design
Calculated descriptor; verify membrane permeability context
Lipophilicity ADME Property Prediction Medicinal Chemistry

Steric and TPSA vs. Phenyl Isocyanide

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a compound's ability to passively permeate cell membranes. 4-Ethylphenyl isocyanide exhibits a low TPSA of 4.4 Ų . In contrast, the parent compound, phenyl isocyanide, has a TPSA of 0.0 Ų [1]. While both values are low, the non-zero TPSA of the ethyl-substituted derivative is a measurable differentiator. More importantly, the ethyl group introduces additional steric bulk and increases the number of rotatable bonds from 0 (for phenyl isocyanide) to 1 (for 4-ethylphenyl isocyanide), which can influence molecular recognition and binding entropy in biological systems .

TPSA and Rotatable Bonds
Class-level
TPSA +4.4 Ų, rotatable bonds +1 vs. phenyl
Supports steric differentiation review
Descriptor-based; validate for target binding entropy
Drug Design Molecular Recognition Permeability

Electronic Effects on N≡C Bond Strength

The electronic nature of the para-substituent dictates the σ-donor/π-acceptor character of an aryl isocyanide ligand, which in turn influences the stability and reactivity of its transition metal complexes. A computational study on aryl isocyanides adsorbed on a Pt(111) surface demonstrated that the N≡C bond order and stretching frequency exhibit a 'volcano-like' trend with respect to the substituent's Hammett constant (σₚ) [1]. The para-ethyl group is an electron-donating substituent (σₚ ≈ -0.15) [2]. This places 4-ethylphenyl isocyanide in a distinct position on this 'volcano' compared to the unsubstituted phenyl isocyanide (σₚ = 0.00) or an electron-withdrawing analog like 4-chlorophenyl isocyanide (σₚ ≈ +0.23). The resulting differences in σ-donation and π-back-bonding will directly impact the binding energy and catalytic activity of the resulting metal complex.

Electronic Effect (σₚ)
Class-level
σₚ ≈ -0.15 vs. phenyl (0.00) and 4-Cl (+0.23)
Supports ligand electronic tuning context
Class-level computational study; confirm for specific metal center
Organometallic Chemistry Ligand Design Surface Chemistry

4-Ethylphenyl Isocyanide: Research and Industrial Applications


Lipophilic Library Synthesis via Ugi Reaction

The enhanced lipophilicity of 4-ethylphenyl isocyanide (XLogP3 = 2.7) makes it the optimal choice for building compound libraries intended for targets within hydrophobic environments, such as transmembrane protein domains or intracellular lipid-rich compartments. In a typical Ugi four-component reaction, using this isocyanide in place of 4-methoxyphenyl isocyanide will systematically increase the logP of the resulting α-acylamino amide products, which can be a strategic advantage for lead optimization in medicinal chemistry programs aiming to improve cellular permeability .

Fine-Tuning Metal Complexes for Catalysis

As an aryl isocyanide ligand with an electron-donating para-ethyl group, this compound is specifically suited for applications where a moderately increased electron density at the metal center is beneficial. The class-level inference suggests that compared to using phenyl isocyanide, a complex formed with 4-ethylphenyl isocyanide will exhibit a shifted N≡C stretching frequency and altered σ-donor/π-acceptor balance. This electronic tuning is critical for researchers optimizing catalysts for cross-coupling reactions, CO-releasing molecules, or other organometallic transformations where the metal's electronic state governs catalytic activity and selectivity [1][2].

Functionalized SAMs on Metal Surfaces

The para-ethyl substituent provides a specific steric footprint and electronic signature when 4-ethylphenyl isocyanide is used to form SAMs on gold, platinum, or palladium surfaces. The class-level quantum chemical studies of aryl isocyanides on metal surfaces indicate that the ethyl group will result in a distinct N≡C bond strength and adsorption geometry compared to unsubstituted or more sterically hindered analogs [1]. This quantifiable differentiation allows materials scientists to precisely tailor the properties of functionalized surfaces for applications in sensing, molecular electronics, or corrosion inhibition.

Heterocyclic Scaffolds with Controlled Properties

4-Ethylphenyl isocyanide is a strategic building block for synthesizing nitrogen-containing heterocycles where a balance of moderate lipophilicity and low polarity is required. As established by its XLogP3 (2.7) and TPSA (4.4 Ų), incorporating this isocyanide into reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction or other isocyanide-based multicomponent reactions (IMCRs) allows chemists to engineer scaffolds with predictable physicochemical properties. This is a clear advantage for high-throughput experimentation and fragment-based drug discovery, where controlling logP and TPSA is essential for developing high-quality lead compounds [2].

Application
Selection Property
Validation Focus
Lipophilic library synthesis
Lipophilicity-controlled logP tuning
LogP measurement, library property profiling
Metal complex electronic tuning
Electron-donating ligand capacity
N≡C stretch frequency, catalytic performance
Self-assembled monolayer (SAM) formation
Steric footprint and electronic signature
N≡C bond strength, adsorption geometry
Heterocyclic scaffold synthesis
Balanced lipophilicity/TPSA
Physicochemical property profiling

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